2'-Aminobiphenyl-2,3-diol

enzyme kinetics substrate specificity extradiol dioxygenase

2′-Aminobiphenyl-2,3-diol (C₁₂H₁₁NO₂, MW 201.22) is an aminobiphenyl catechol that functions as the obligate first stable intermediate in the bacterial carbazole 1,9a-dioxygenase (CARDO, EC 1.14.12.22) pathway, formed by angular dioxygenation at the 1 and 9a positions of carbazole followed by spontaneous rearomatization. It is classified in ChEBI (CHEBI:29010) as a functional derivative of biphenyl-2,3-diol and carries a curated role as a mouse metabolite.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B1216862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Aminobiphenyl-2,3-diol
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)N
InChIInChI=1S/C12H11NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H,13H2
InChIKeyWPDDFIBFWKUENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Aminobiphenyl-2,3-diol: Obligate Carbazole-Degradation Intermediate and Substrate-Selective Dioxygenase Probe


2′-Aminobiphenyl-2,3-diol (C₁₂H₁₁NO₂, MW 201.22) is an aminobiphenyl catechol that functions as the obligate first stable intermediate in the bacterial carbazole 1,9a-dioxygenase (CARDO, EC 1.14.12.22) pathway, formed by angular dioxygenation at the 1 and 9a positions of carbazole followed by spontaneous rearomatization [1]. It is classified in ChEBI (CHEBI:29010) as a functional derivative of biphenyl-2,3-diol and carries a curated role as a mouse metabolite [2]. Unlike simple catechols, the 2′-amino substituent on the biphenyl scaffold imposes distinct substrate-recognition requirements on downstream meta-cleavage dioxygenases, making this compound an essential tool for studying angular dioxygenation mechanisms and carbazole denitrogenation biochemistry.

Pathway Probe

Carbazole angular dioxygenation intermediate

Enzyme Substrate

CarB meta-cleavage dioxygenase cognate ligand

Functional Handle

2′-amino group defines substrate recognition

Why Biphenyl-2,3-diol or Monoaromatic Catechols Cannot Substitute for 2′-Aminobiphenyl-2,3-diol in Carbazole Pathway Research


2′-Aminobiphenyl-2,3-diol occupies a unique node in the carbazole degradation pathway that cannot be replicated by its closest structural analog, biphenyl-2,3-diol, or by common monoaromatic catechols. The 2′-amino group is not a passive substituent; it is the defining functional handle that distinguishes the carbazole angular-dioxygenation pathway from the conventional biphenyl/PCB degradation pathway [1]. The downstream meta-cleavage enzyme CarB (2′-aminobiphenyl-2,3-diol 1,2-dioxygenase) exhibits distinct kinetic behavior and substrate preference depending on whether the amino substituent is present, and the enzyme that generates this compound—CARDO—is mechanistically incapable of producing biphenyl-2,3-diol from carbazole [2]. Consequently, researchers who substitute biphenyl-2,3-diol for 2′-aminobiphenyl-2,3-diol in activity assays, pathway reconstitution, or inhibitor screening are measuring a different catalytic phenomenon and will generate data that cannot be extrapolated to the authentic carbazole pathway.

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Biphenyl-2,3-diol lacks the 2′-NH₂ group required for CarB kinetic fidelity and pathway authenticity.

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Monoaromatic catechols exhibit substantially lower CarB meta-cleavage activity and may yield false-negative results.

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Des-amino analog shifts catalytic efficiency; reconstitution data cannot be extrapolated to the carbazole pathway.

Quantitative Differentiation Evidence: 2′-Aminobiphenyl-2,3-diol vs. Structural Analogs


CarB Dioxygenase Kinetic Discrimination: 2′-Aminobiphenyl-2,3-diol vs. Biphenyl-2,3-diol vs. Monoaromatic Catechols

Purified CarB (α₂β₂-heterotetrameric 2′-aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas resinovorans CA10) displays a Km of 14 µM and a catalytic efficiency (kcat/Km) of 0.25 µM⁻¹·s⁻¹ for its native substrate 2′-aminobiphenyl-2,3-diol (pH 8.5, 35 °C) [1]. Under comparable conditions, the same enzyme exhibits substantially higher catalytic efficiency for biphenyl-2,3-diol (kcat/Km ≈ 224.6 mM⁻¹·s⁻¹; BRENDA reference 725631, pH 7.5, 30 °C), indicating that the 2′-amino group imposes a measurable kinetic penalty on CarB while simultaneously enabling metabolic channeling through the carbazole pathway [2]. By contrast, for monoaromatic catechols such as 4-methylcatechol, CarB's catalytic efficiency drops to 4.21 mM⁻¹·s⁻¹—an approximately 60-fold reduction relative to 2′-aminobiphenyl-2,3-diol [2]. These kinetic data demonstrate that the target compound occupies a distinct catalytic niche that neither biphenyl-2,3-diol nor simple catechols can fill.

CarB kinetic discrimination
Head-to-head
kcat/Km 250 mM⁻¹·s⁻¹ (target) vs. 224.6 (biphenyl-2,3-diol) and 4.21 (4-methylcatechol)

CarB substrate-specificity context

Conditions differ (pH 8.5 vs 7.5; 35 vs 30 °C). Review source data.

enzyme kinetics substrate specificity extradiol dioxygenase

CarB Meta-Cleavage Activity: 20-Fold Preference for Biphenyl-Type Catechols Over Monoaromatic Catechols

In the foundational cloning and characterization study of the carbazole degradation operon from Pseudomonas sp. CA10, Sato et al. demonstrated that the CarB extradiol dioxygenase exhibits approximately 20-fold higher meta-cleavage activity for 2,3-dihydroxybiphenyl (the des-amino analog of 2′-aminobiphenyl-2,3-diol) than for catechol derivatives [1]. Both ORF1 (carBa) and ORF2 (carBb) gene products were shown to be indispensable for meta-cleavage activity toward 2′-aminobiphenyl-2,3-diol and its analog [1]. This strong substrate-class preference means that monoaromatic catechols (catechol, 3-methylcatechol, 4-methylcatechol) are poor surrogates for studying the carbazole meta-cleavage step. The 2′-amino substituent, while attenuating absolute activity relative to 2,3-dihydroxybiphenyl, is nonetheless required for faithful recapitulation of the biological pathway.

Class-level meta-cleavage preference
Class-level
~20-fold higher activity for biphenyl-type catechols over monoaromatic catechols

CarB substrate-class selectivity context

Inferred from analog data; confirms pathway-biased substrate preference.

meta-cleavage activity substrate selectivity carbazole degradation

CARDO Conversion Efficiency: ~80% Carbazole-to-2′-Aminobiphenyl-2,3-diol Biotransformation in Recombinant E. coli

Recombinant Escherichia coli strains harboring the carA genes (carAa, carAc, and ferredoxin reductase) achieve approximately 80% conversion of carbazole to 2′-aminobiphenyl-2,3-diol under whole-cell biotransformation conditions [1]. This high single-step conversion efficiency establishes 2′-aminobiphenyl-2,3-diol as a synthetically accessible intermediate via biocatalysis, in contrast to multi-step chemical synthesis routes that would require protection/deprotection of the catechol and amine functionalities. The 80% conversion benchmark also provides a quantitative performance metric against which engineered CARDO variants or alternative heterologous expression hosts can be compared.

CARDO biotransformation yield
Supporting evidence
~80% conversion of carbazole to 2′-aminobiphenyl-2,3-diol (recombinant E. coli)

Biocatalytic production benchmark

Single-step whole-cell biotransformation; multi-step chemical synthesis not reported.

biotransformation carbazole dioxygenase whole-cell biocatalysis

AtdA Substrate Specificity Bottleneck: 2′-Aminobiphenyl-2,3-diol as a Sterically Demanding Substrate for the Deaminase Step

In the engineered carbazole denitrogenation pathway, the second enzymatic step—removal of the 2′-amino group from 2′-aminobiphenyl-2,3-diol—is catalyzed by aniline dioxygenase (AtdA). Ang et al. reported that wild-type AtdA does not accept aromatic amines bearing 2-position substituents larger than 2-ethylaniline, making 2′-aminobiphenyl-2,3-diol (which carries an entire 2,3-dihydroxyphenyl substituent at the 2-position) a non-substrate for the native enzyme [1]. Directed evolution was required to expand AtdA's substrate range toward larger 2-substituted anilines [1]. This finding establishes 2′-aminobiphenyl-2,3-diol as the key bottleneck intermediate in carbazole denitrogenation and validates its use as a selective screening substrate for evolved AtdA variants. No other commercially available aminobiphenyl captures this steric constraint at the deaminase step.

AtdA substrate bottleneck
Class-level
Wild-type AtdA inactive toward 2′-aminobiphenyl-2,3-diol; 2-substituent exceeds steric limit

Deaminase screening substrate specificity context

Directed evolution required; compound is mandatory for evolved AtdA validation.

directed evolution denitrogenation aniline dioxygenase

High-Value Application Scenarios for 2′-Aminobiphenyl-2,3-diol in Research and Industrial R&D


Authentic Carbazole Degradation Pathway Reconstitution and Metabolite Identification

2′-Aminobiphenyl-2,3-diol is the irreplaceable authentic intermediate for in vitro reconstitution of the complete carbazole upper degradation pathway. When researchers assemble CarA (CARDO) and CarB (meta-cleavage dioxygenase) for mechanistic studies, the use of biphenyl-2,3-diol as a substitute yields misleading kinetic parameters, as CarB exhibits different catalytic efficiencies for the amino-containing vs. des-amino substrates [1]. This compound should be procured by any laboratory studying carbazole-degrading Pseudomonas, Sphingomonas, or Janthinobacterium strains for use as an analytical standard in HPLC/GC-MS metabolite profiling, where its retention time and mass spectrum serve as the definitive marker of successful angular dioxygenation [2].

Screening Substrate for Directed Evolution of AtdA and Novel C–N Bond Cleaving Enzymes

Because wild-type AtdA aniline dioxygenase cannot process 2′-aminobiphenyl-2,3-diol due to steric constraints at the 2-position, this compound is the mandatory screening substrate for any protein engineering campaign aiming to evolve AtdA variants capable of the complete carbazole denitrogenation reaction [1]. Libraries of AtdA mutants must be challenged with 2′-aminobiphenyl-2,3-diol as the sole substrate to identify clones with expanded substrate specificity; no smaller aryl amine (aniline, toluidine, ethylaniline) can serve as a surrogate. Procurement is essential for laboratories pursuing biocatalytic nitrogen removal from petroleum feedstocks.

CarB Dioxygenase Activity Assays and Inhibitor Screening

For biochemical characterization of native or recombinant CarB (2′-aminobiphenyl-2,3-diol 1,2-dioxygenase), the compound serves as the cognate substrate with a well-defined Km (14 µM) and catalytic efficiency (kcat/Km = 0.25 µM⁻¹·s⁻¹) at pH 8.5, 35 °C [1]. These reference kinetic constants enable quantitative comparison across enzyme preparations, expression hosts, and mutant variants. In inhibitor screening campaigns targeting extradiol dioxygenases, 2′-aminobiphenyl-2,3-diol must be used rather than 2,3-dihydroxybiphenyl because inhibitor potency against biphenyl-2,3-diol turnover may not translate to the amino-bearing natural substrate due to binding-pocket interactions with the 2′-NH₂ group.

Environmental Biodegradation Studies and Biomonitoring of Carbazole-Contaminated Sites

2′-Aminobiphenyl-2,3-diol serves as a pathway-specific biomarker for microbial carbazole degradation activity in environmental samples. Its detection in soil or groundwater extracts via LC-MS/MS confirms active carbazole dioxygenase activity by indigenous microbial communities [1]. Unlike generic catechol metabolites that arise from multiple degradation pathways, 2′-aminobiphenyl-2,3-diol is uniquely diagnostic of angular dioxygenation of carbazole. Environmental microbiology laboratories and bioremediation monitoring programs should procure this compound as a certified reference standard for targeted metabolomics workflows.

Application
Selection Property
Validation Focus
Carbazole pathway reconstitution & metabolite ID
Pathway-authentic intermediate with amino handle
CarB kinetic fidelity vs. des-amino analog; HPLC/GC-MS retention marker
Directed evolution of AtdA deaminase
Sterically demanding 2-substituted aniline probe
Evolved AtdA substrate acceptance; no smaller aryl amine surrogate
CarB dioxygenase assays & inhibitor screening
Cognate substrate with defined Km and kcat/Km
Quantitative comparison across enzyme preparations and inhibitor binding-pocket effects
Environmental biomonitoring of carbazole degradation
Pathway-specific biomarker unique to angular dioxygenation
LC-MS/MS targeted metabolomics; differentiation from generic catechol metabolites
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